molecular formula C12H11N3O B3133867 8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine CAS No. 400074-40-0

8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine

Cat. No.: B3133867
CAS No.: 400074-40-0
M. Wt: 213.23 g/mol
InChI Key: UBVHGPXVJZACOO-UHFFFAOYSA-N
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Description

8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of N-propargylpyridiniums under basic conditions. This reaction is typically promoted by sodium hydroxide (NaOH) and carried out in aqueous media at ambient temperature . Another approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization through metal-catalyzed coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cycloisomerization reactions. These methods prioritize efficiency and yield, utilizing catalysts such as palladium (Pd) or copper (Cu) to facilitate the cyclization process. The use of green chemistry principles, such as metal-free and solvent-free conditions, is also being explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes, influencing various cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

8-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine is unique due to its fused isoxazole ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other imidazo[1,2-a]pyridine derivatives and enhances its potential as a versatile scaffold in drug discovery and development .

Properties

IUPAC Name

5-methyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-4-3-5-15-7-11(14-12(8)15)10-6-13-16-9(10)2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVHGPXVJZACOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=C(ON=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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